N-Formyl-Oxcarbazepin

Übersicht

Beschreibung

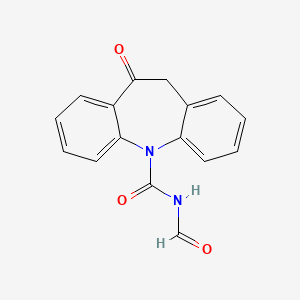

“N-Formyl Oxcarbazepine” is a derivative of Oxcarbazepine . Oxcarbazepine is an antiepileptic drug used to reduce the occurrence of epileptic episodes . It is not intended to cure epilepsy but is used alone or in combination with other medications for the treatment of focal (partial) seizures in adults .

Synthesis Analysis

The original synthesis of Oxcarbazepine was performed by Ciba-Geigy Ltd, Basel, Switzerland . Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its pharmacologically active metabolite, 10-monohydroxy derivative (MHD) . This step is mediated by cytosolic arylketone reductases .

Molecular Structure Analysis

The molecular formula of N-Formyl Oxcarbazepine is C16H12N2O3 . The average mass is 280.278 Da and the monoisotopic mass is 280.084778 Da .

Chemical Reactions Analysis

Oxcarbazepine and its metabolite MHD have been shown to exert antiepileptic activity by blockade of voltage-dependent sodium channels in the brain . Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to MHD, which is responsible for the pharmacological effect of the drug .

Physical And Chemical Properties Analysis

Oxcarbazepine is a white to faintly orange powder with a molecular weight of 252.3D . The log value of the partition coefficient of oxcarbazepine in n-octanol/pH 7.4 phosphate buffer is 1.30 . Its dissociation constant (pKa) is 10.7 . It is slightly soluble in chloroform, dichloromethane, acetone .

Wissenschaftliche Forschungsanwendungen

Antiepileptikum

“N-Formyl-Oxcarbazepin” ist ein Derivat von Oxcarbazepin, das häufig als Antiepileptikum zur Behandlung von fokalen und generalisierten Anfällen verschrieben wird . Seine therapeutischen Vorteile werden durch dosisabhängige Nebenwirkungen eingeschränkt .

Nasale Verabreichung

Die nasale Verabreichung ist eine neuartige Methode zur Verbesserung der Wirksamkeit von Antiepileptika . Oxcarbazepin und damit auch „this compound“ könnten möglicherweise in dieser Anwendung eingesetzt werden .

Verkapselung von Medikamenten in Nanopartikeln

Die Verkapselung von Medikamenten in mucoadhäsiven Nanopartikeln bietet noch mehr Vorteile für den Nasenweg . “this compound“ könnte möglicherweise in dieser Anwendung eingesetzt werden .

Intranasale Verabreichung

Die Studie zielte darauf ab, mit Oxcarbazepin beladene Chitosan-Nanopartikel (OXC-NP) zu entwickeln, die zu einem mucoadhäsiven, thermoreversiblen Gel für die intranasale Verabreichung und die Verbesserung der antiepileptischen Aktivität hinzugefügt werden . “this compound“ könnte möglicherweise in dieser Anwendung eingesetzt werden .

Synthese und Charakterisierung von Verunreinigungen

Während der Bulk-Synthese von Oxcarbazepin werden verschiedene Verunreinigungen, einschließlich „this compound“, beobachtet . Die Bildung, Synthese und Charakterisierung dieser Verunreinigungen ist in der pharmazeutischen Forschung von entscheidender Bedeutung

Wirkmechanismus

Target of Action

N-Formyl Oxcarbazepine, like its parent compound Oxcarbazepine, primarily targets voltage-gated sodium channels in the brain . These channels play a crucial role in the propagation of action potentials along neurons . In conditions such as epilepsy, these action potentials can occur excessively, leading to seizure activity .

Mode of Action

It is thought to primarily involve the blockade of voltage-gated sodium channels . By blocking these channels, N-Formyl Oxcarbazepine stabilizes hyperexcited neuronal membranes, inhibits repetitive firing, and decreases the propagation of synaptic impulses . These actions are believed to prevent the spread of seizures .

Biochemical Pathways

N-Formyl Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, 10-monohydroxy derivative (also known as licarbazepine), which is responsible for the pharmacological effect of the drug . This step is mediated by cytosolic arylketone reductases . The 10-monohydroxy derivative is then eliminated by conjugation with glucuronic acid .

Pharmacokinetics

The absorption of N-Formyl Oxcarbazepine is expected to be complete, similar to Oxcarbazepine . In plasma, the mean apparent elimination half-life of the active metabolite in adults is approximately 8-9 hours . Food has no effect on the bioavailability of the compound . At steady state, the active metabolite displays predictable linear pharmacokinetics at doses ranging from 300 to 2400mg . In patients with moderate to severe renal impairment, the elimination half-life of the active metabolite is prolonged, necessitating a dose reduction .

Result of Action

The primary result of N-Formyl Oxcarbazepine’s action is the prevention of seizures. By blocking voltage-gated sodium channels, it prevents the excessive firing of action potentials that leads to seizure activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Formyl Oxcarbazepine. Additionally, factors such as the patient’s diet, lifestyle, and co-administration with other medications can influence the drug’s pharmacokinetics and pharmacodynamics

Safety and Hazards

Zukünftige Richtungen

There is a need for better-tolerated drugs for the treatment of conditions like epilepsy. A new, better-tolerated, Nav1.7 selective state-dependent, sodium channel blocker (vixotrigine) is under development . Future trials testing the effect of combination therapy in patients with conditions like epilepsy are needed .

Biochemische Analyse

Biochemical Properties

N-Formyl Oxcarbazepine, like its parent compound Oxcarbazepine, is thought to interact with voltage-gated sodium channels in the brain, blocking their activity This interaction is crucial in preventing the rapid, repetitive firing of electrical signals, thereby reducing the occurrence of seizures

Cellular Effects

Oxcarbazepine and its active metabolite have been shown to influence cell function by modulating sodium channels This modulation can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to share a similar mechanism with Oxcarbazepine, which exerts its effects primarily through the blockade of voltage-gated sodium channels This action inhibits the propagation of action potentials in neurons, thereby reducing seizure activity

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of N-Formyl Oxcarbazepine in laboratory settings. Studies on Oxcarbazepine have shown that chronic treatment can result in a significant reduction in its anticonvulsant and neurotoxic effects

Dosage Effects in Animal Models

Studies on Oxcarbazepine have shown that its anticonvulsant effect can be attenuated with chronic treatment

Metabolic Pathways

Oxcarbazepine is rapidly reduced by cytosolic enzymes in the liver to its active metabolite, which is responsible for its pharmacological effect . This step is mediated by cytosolic arylketone reductases

Transport and Distribution

Oxcarbazepine is known to be rapidly absorbed with complete bioavailability

Eigenschaften

IUPAC Name |

N-formyl-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3/c19-10-17-16(21)18-13-7-3-1-5-11(13)9-15(20)12-6-2-4-8-14(12)18/h1-8,10H,9H2,(H,17,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEYBWXNDHBTBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158856 | |

| Record name | N-Formyl oxcarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346601-76-0 | |

| Record name | N-Formyl oxcarbazepine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346601760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Formyl oxcarbazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-FORMYL OXCARBAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMX2PYL76W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

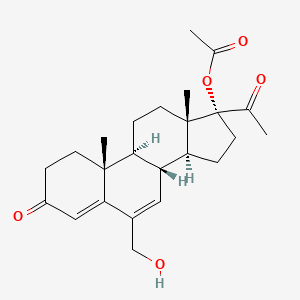

![(3R,5R)-3-[2-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl]-5-hydroxycyclohexan-1-one](/img/structure/B585148.png)

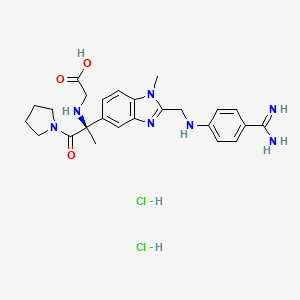

![4-[4-(Dimethylamino)butanoyl]-3-(hydroxymethyl)benzonitrile](/img/structure/B585153.png)